molecular formula C21H19NO B14366614 Benzamide, N,2-bis(phenylmethyl)- CAS No. 90292-80-1

Benzamide, N,2-bis(phenylmethyl)-

Cat. No.: B14366614
CAS No.: 90292-80-1
M. Wt: 301.4 g/mol
InChI Key: VFKJYNSFONEZSB-UHFFFAOYSA-N
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Description

Benzamide, N,2-bis(phenylmethyl)- is an organic compound with a complex structure that includes benzamide and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,2-bis(phenylmethyl)- typically involves the reaction of benzamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzamide, N,2-bis(phenylmethyl)- may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,2-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Benzamide derivatives with oxidized benzyl groups.

    Reduction: Benzamide derivatives with reduced benzyl groups.

    Substitution: Benzamide derivatives with substituted benzyl groups.

Scientific Research Applications

Benzamide, N,2-bis(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N,2-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    Benzamide: A simpler compound with a single benzamide group.

    N-Benzylbenzamide: A related compound with a single benzyl group attached to the benzamide.

    N,N-Dibenzylbenzamide: A compound with two benzyl groups attached to the benzamide.

Uniqueness: Benzamide, N,2-bis(phenylmethyl)- is unique due to the presence of two phenylmethyl groups, which confer distinct chemical properties and reactivity compared to its simpler counterparts

Properties

CAS No.

90292-80-1

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N,2-dibenzylbenzamide

InChI

InChI=1S/C21H19NO/c23-21(22-16-18-11-5-2-6-12-18)20-14-8-7-13-19(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23)

InChI Key

VFKJYNSFONEZSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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